molecular formula C7H7N3O B12533451 4,6-Benzoxazolediamine CAS No. 705927-45-3

4,6-Benzoxazolediamine

Cat. No.: B12533451
CAS No.: 705927-45-3
M. Wt: 149.15 g/mol
InChI Key: GQRKKORWAOWESW-UHFFFAOYSA-N
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Description

4,6-Benzoxazolediamine is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with two amine groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Benzoxazolediamine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with o-aminophenol in the presence of S-methylisothioamide hydroiodides on silica gel under microwave irradiation . This method offers high yields, short reaction times, and easy work-up compared to conventional reflux conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 2-aminophenol with aldehydes, acids, or their derivatives under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . These methods are optimized for large-scale production, ensuring efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4,6-Benzoxazolediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoxazoles, which have diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

705927-45-3

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1,3-benzoxazole-4,6-diamine

InChI

InChI=1S/C7H7N3O/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,8-9H2

InChI Key

GQRKKORWAOWESW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)N=CO2)N

Origin of Product

United States

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